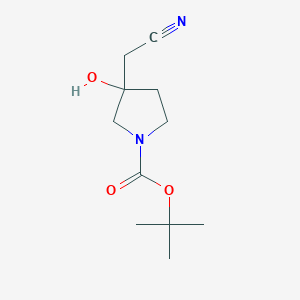
6-Methanesulfonyl-1,3-dioxaindan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methanesulfonyl-1,3-dioxaindan-5-amine is a chemical compound with a unique structure that includes a methanesulfonyl group and a dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-1,3-dioxaindan-5-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxaindan ring system followed by the introduction of the methanesulfonyl group and the amine functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-1,3-dioxaindan-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
Scientific Research Applications
6-Methanesulfonyl-1,3-dioxaindan-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-1,3-dioxaindan-5-amine involves its interaction with molecular targets and pathways. The methanesulfonyl group can act as an electrophile, participating in various biochemical reactions. The dioxaindan ring system provides structural stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methanesulfonyl-substituted amines and dioxaindan derivatives. Examples include:
- 6-Methanesulfonyl-1,3-dioxaindan-5-carboxylic acid
- 6-Methanesulfonyl-1,3-dioxaindan-5-methylamine
Uniqueness
6-Methanesulfonyl-1,3-dioxaindan-5-amine is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
6-methylsulfonyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C8H9NO4S/c1-14(10,11)8-3-7-6(2-5(8)9)12-4-13-7/h2-3H,4,9H2,1H3 |
InChI Key |
WVOBMFTZGVTQJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1N)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)



![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)
![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)


![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)



